1H and 13C NMR spectra of methyl 4,6,7-trichloroquinoline-2-carboxylate
1H and 13C NMR spectra of methyl 4,6,7-trichloroquinoline-2-carboxylate
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4,6,7-trichloroquinoline-2-carboxylate
Introduction
Quinoline and its derivatives represent a cornerstone in the architecture of pharmacologically active molecules, forming the structural basis for a multitude of natural products and synthetic drugs, most notably in the realm of antimalarial agents.[1][2] The specific substitution pattern on the quinoline scaffold is a critical determinant of a compound's biological activity, making precise and unambiguous structural characterization an indispensable step in the drug discovery and development pipeline.[1][3] Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and definitive tool for elucidating the intricate molecular structures of these heterocyclic systems.[2][4]
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of methyl 4,6,7-trichloroquinoline-2-carboxylate, a polysubstituted quinoline derivative. As a Senior Application Scientist, this document is structured to move beyond a simple presentation of data, instead offering a detailed interpretation grounded in the fundamental principles of NMR and supported by field-proven methodologies. We will explore the causal relationships between the molecule's structure and its spectral features, present a robust experimental protocol, and provide a complete assignment of all proton and carbon signals.
Molecular Structure and Atom Numbering
To ensure clarity in spectral assignments, the standard IUPAC numbering system for the quinoline ring is utilized. The structure of methyl 4,6,7-trichloroquinoline-2-carboxylate is presented below, with each non-hydrogen atom systematically numbered. This numbering will be used consistently throughout the guide.
Caption: Structure of methyl 4,6,7-trichloroquinoline-2-carboxylate with IUPAC numbering.
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data is contingent upon a meticulously executed experimental protocol. The following workflow is designed as a self-validating system, ensuring reproducibility and accuracy from sample preparation to data acquisition.
Part 1: Sample Preparation
-
Mass Measurement: Accurately weigh approximately 10-15 mg of methyl 4,6,7-trichloroquinoline-2-carboxylate.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[5] If solubility is limited, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6]
-
Homogenization: Cap the tube and gently agitate or vortex until the sample is completely dissolved. A brief sonication may be required for less soluble samples.
-
Internal Standard: The residual proton signal of the solvent (e.g., CHCl₃ at δ 7.26 ppm) is typically used as the primary internal reference for ¹H NMR.[5] For ¹³C NMR, the solvent's carbon signal (e.g., CDCl₃ at δ 77.16 ppm) is used for referencing.
Part 2: NMR Data Acquisition
The experiments are performed on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Spectrum: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C{¹H} NMR Spectrum: Acquire a proton-decoupled ¹³C spectrum. This experiment provides a single peak for each unique carbon atom. A greater number of scans is required due to the lower natural abundance of ¹³C.
-
2D Correlation Spectra (for Unambiguous Assignment):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing definitive C-H one-bond connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is invaluable for identifying quaternary carbons and piecing together the molecular framework.
-
Caption: Workflow for NMR-based structure elucidation.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information based on chemical shift, integration, and multiplicity. For methyl 4,6,7-trichloroquinoline-2-carboxylate, the spectrum is simplified by the substitution pattern, which leaves three distinct aromatic protons, each appearing as a singlet.
-
Aromatic Region (δ 7.5 - 9.0 ppm): Protons on aromatic rings resonate in this downfield region due to the deshielding effect of the ring current.[1][2] The presence of the electron-withdrawing nitrogen atom and chlorine substituents further shifts these protons downfield.[7][8]
-
H8: The H8 proton is subject to a deshielding peri-effect from the nitrogen atom's lone pair, typically causing it to be one of the most downfield signals in the carbocyclic ring.[1]
-
H3: This proton is on the nitrogen-containing ring and is adjacent to the strongly electron-withdrawing methyl ester group, leading to significant deshielding.
-
H5: This proton is ortho to a chlorine atom and is expected to be the most upfield of the three aromatic protons, though still in the downfield region.
-
-
Aliphatic Region (δ 3.9 - 4.1 ppm):
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H8 | 8.2 - 8.4 | Singlet (s) | 1H | Quinoline H8 |
| H5 | 8.0 - 8.2 | Singlet (s) | 1H | Quinoline H5 |
| H3 | 7.9 - 8.1 | Singlet (s) | 1H | Quinoline H3 |
| -OCH₃ | 4.0 - 4.1 | Singlet (s) | 3H | Methyl Ester |
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 10 carbons of the quinoline core and the ester group, plus the methyl carbon.
-
Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is highly deshielded and appears far downfield.[9]
-
Aromatic Carbons (δ 110 - 150 ppm):
-
Carbons bonded to Heteroatoms: Carbons directly attached to the electronegative nitrogen (C2, C8a) and chlorine atoms (C4, C6, C7) will have their chemical shifts significantly influenced.[7][8] C2 is further deshielded by the attached ester group.
-
Protonated Carbons: The chemical shifts of C3, C5, and C8 will correlate with their attached protons.
-
Quaternary Carbons (C4a, C8a): These "bridgehead" carbons often have lower intensity signals. Their assignment is definitively confirmed using HMBC, which would show correlations to multiple protons. For example, C4a would show correlations to H3, H5, and H8.
-
-
Aliphatic Carbon (δ ~53 ppm): The methyl ester carbon (-OCH₃) will appear in the typical upfield region for such groups.[9][10]
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Assignment |
|---|---|---|
| C=O | 164 - 166 | Ester Carbonyl |
| C2 | 148 - 150 | Quinoline C2 |
| C8a | 146 - 148 | Quinoline C8a |
| C4 | 138 - 140 | Quinoline C4 |
| C7 | 136 - 138 | Quinoline C7 |
| C6 | 134 - 136 | Quinoline C6 |
| C4a | 128 - 130 | Quinoline C4a |
| C8 | 127 - 129 | Quinoline C8 |
| C5 | 125 - 127 | Quinoline C5 |
| C3 | 120 - 122 | Quinoline C3 |
| -OCH₃ | 52 - 54 | Methyl Ester |
Conclusion
The structural elucidation of methyl 4,6,7-trichloroquinoline-2-carboxylate is readily achievable through a systematic application of ¹H and ¹³C NMR spectroscopy. The predicted spectra are characterized by three distinct aromatic singlets in the proton spectrum and eleven unique signals in the carbon spectrum. The specific chemical shifts are dictated by the powerful electronic effects of the nitrogen heteroatom, the three chlorine substituents, and the methyl ester group. While 1D NMR provides substantial information, the use of 2D techniques such as HSQC and HMBC provides an orthogonal layer of data, creating a self-validating system that allows for the complete and unambiguous assignment of every proton and carbon atom. This level of analytical rigor is fundamental to advancing research in medicinal chemistry and ensuring the structural integrity of novel pharmaceutical compounds.
References
- Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
- Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
- Mohammadi MS, Bayat Z, Mohammadi Nasab E. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
- Supporting Information. The Royal Society of Chemistry.
- Supporting Information: Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H-Indazole via SnCl2-Mediated Reducti. The Royal Society of Chemistry.
- Trinh Thi Huan. SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. 2021 Nov 15.
- Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
- Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. 2010 Apr 16.
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. 2020 Sep 16.
- Furtado, M., et al. 5 Combination of 1H and 13C NMR Spectroscopy. In: Basic 1H- and 13C-NMR Spectroscopy.
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